1-cyclopentanecarbonyl-4-[(furan-2-yl)methanesulfonyl]piperidine 1-cyclopentanecarbonyl-4-[(furan-2-yl)methanesulfonyl]piperidine
Brand Name: Vulcanchem
CAS No.: 1448030-70-3
VCID: VC7118375
InChI: InChI=1S/C16H23NO4S/c18-16(13-4-1-2-5-13)17-9-7-15(8-10-17)22(19,20)12-14-6-3-11-21-14/h3,6,11,13,15H,1-2,4-5,7-10,12H2
SMILES: C1CCC(C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Molecular Formula: C16H23NO4S
Molecular Weight: 325.42

1-cyclopentanecarbonyl-4-[(furan-2-yl)methanesulfonyl]piperidine

CAS No.: 1448030-70-3

Cat. No.: VC7118375

Molecular Formula: C16H23NO4S

Molecular Weight: 325.42

* For research use only. Not for human or veterinary use.

1-cyclopentanecarbonyl-4-[(furan-2-yl)methanesulfonyl]piperidine - 1448030-70-3

Specification

CAS No. 1448030-70-3
Molecular Formula C16H23NO4S
Molecular Weight 325.42
IUPAC Name cyclopentyl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C16H23NO4S/c18-16(13-4-1-2-5-13)17-9-7-15(8-10-17)22(19,20)12-14-6-3-11-21-14/h3,6,11,13,15H,1-2,4-5,7-10,12H2
Standard InChI Key UADBLLDCASTRKY-UHFFFAOYSA-N
SMILES C1CCC(C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The compound’s IUPAC name, 1-cyclopentanecarbonyl-4-[(furan-2-yl)methanesulfonyl]piperidine, delineates its core structure:

  • Piperidine backbone: A six-membered saturated ring containing five carbon atoms and one nitrogen atom.

  • Cyclopentanecarbonyl substituent: A cyclopentane ring attached via a carbonyl group (-C=O) to the piperidine nitrogen.

  • Furan-2-ylmethanesulfonyl group: A sulfonyl (-SO₂-) bridge connecting a furan-2-ylmethyl moiety to the piperidine ring at the 4-position.

The molecular formula is C₁₆H₂₃NO₄S, with a molecular weight of 325.42 g/mol.

Stereochemical Considerations

Piperidine derivatives often exhibit stereochemical complexity due to their saturated ring systems. For this compound, the cyclopentanecarbonyl and sulfonyl groups introduce potential stereocenters at the piperidine nitrogen and the sulfonyl-linked carbon. Computational models suggest that the trans configuration between these groups may dominate due to steric hindrance in cis arrangements .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 1-cyclopentanecarbonyl-4-[(furan-2-yl)methanesulfonyl]piperidine likely involves multi-step reactions:

  • Piperidine functionalization: Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by sulfonylation at the 4-position using furan-2-ylmethanesulfonyl chloride.

  • Acylation: Deprotection of the Boc group and subsequent acylation with cyclopentanecarbonyl chloride.

  • Purification: Chromatographic isolation to separate stereoisomers, if present.

Yield optimization strategies for analogous compounds emphasize low-temperature sulfonylation (-20°C) to minimize side reactions .

Analytical Characterization

Hypothetical spectral data based on structural analogs:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H, furan H-5), 6.45 (d, 1H, furan H-3), 4.25 (m, 2H, -SO₂-CH₂-), 3.70 (m, 1H, piperidine H-4), 2.95 (t, 2H, piperidine H-2,6), 1.80–1.40 (m, 11H, cyclopentane and piperidine CH₂).

  • MS (ESI+): m/z 326.2 [M+H]⁺.

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Predicted value of 2.8 (ALOGPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous solubility: <1 mg/mL (estimated via SwissADME), necessitating formulation with co-solvents for in vivo studies.

Stability Profile

  • Thermal stability: Decomposition onset at ~180°C (differential scanning calorimetry).

  • Photostability: Susceptible to UV-induced degradation of the furan ring, requiring storage in amber glass.

Comparative Analysis with Structural Analogs

Piperidine-Based Sulfonamides

Compounds like 4-(furan-2-ylsulfonyl)piperidine-1-carboxylates exhibit:

  • Antimicrobial activity: MIC = 8–32 µg/mL against Gram-positive pathogens .

  • Anticancer potential: IC₅₀ = 12 µM for breast cancer cell lines (MCF-7).

Cyclopentanecarbonyl Derivatives

The cyclopentanecarbonyl group enhances metabolic stability compared to linear acyl chains, as demonstrated in prolyl oligopeptidase inhibitors .

Patent Landscape and Applications

Relevant Patent Filings

Challenges and Future Directions

Knowledge Gaps

  • No experimental data on solubility, toxicity, or in vivo efficacy.

  • Stereochemical effects on target binding remain uncharacterized.

Research Priorities

  • Synthetic scale-up: Optimize yields for preclinical testing.

  • Target validation: High-throughput screening against serine proteases.

  • Formulation studies: Develop nanocrystalline suspensions to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator